molecular formula C8H6N4O4 B14681754 2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- CAS No. 37440-28-1

2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)-

Cat. No.: B14681754
CAS No.: 37440-28-1
M. Wt: 222.16 g/mol
InChI Key: URLIIFBREGVBMU-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- is a heterocyclic compound that belongs to the class of pteridinediones This compound is characterized by the presence of a pteridine ring system with two keto groups at positions 2 and 4, and an acetyloxy group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the acylation of 2,4(1H,3H)-pteridinedione with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pteridinediones, hydroxylated derivatives, and other functionalized compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pteridinedione: Lacks the acetyloxy group and has different chemical properties.

    1-(Hydroxy)-2,4(1H,3H)-Pteridinedione: Contains a hydroxyl group instead of an acetyloxy group.

    3-(Acetyloxy)-2,4(1H,3H)-Pteridinedione: The acetyloxy group is located at position 3 instead of position 1.

Uniqueness

2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- is unique due to the presence of the acetyloxy group at position 1, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

37440-28-1

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

(2,4-dioxopteridin-1-yl) acetate

InChI

InChI=1S/C8H6N4O4/c1-4(13)16-12-6-5(9-2-3-10-6)7(14)11-8(12)15/h2-3H,1H3,(H,11,14,15)

InChI Key

URLIIFBREGVBMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C2=NC=CN=C2C(=O)NC1=O

Origin of Product

United States

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